Ingenol 3,20-dibenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

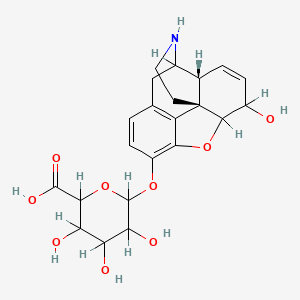

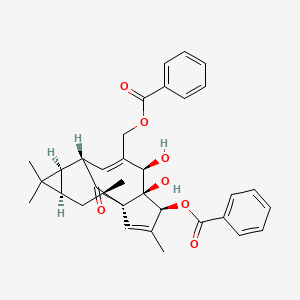

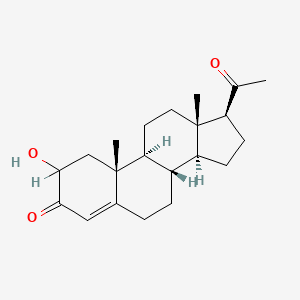

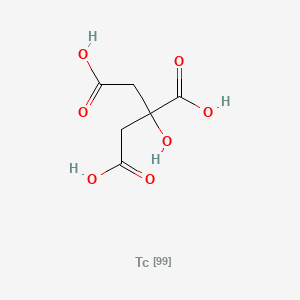

El Ingenol 3,20-dibenzoato es un compuesto diterpenoide derivado de la planta Euphorbia peplus. Es conocido por sus potentes actividades biológicas, particularmente como un agonista selectivo de las isoformas de la proteína quinasa C (PKC). Este compuesto ha despertado un gran interés debido a su capacidad para inducir la apoptosis y sus posibles aplicaciones terapéuticas .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: El Ingenol 3,20-dibenzoato se puede sintetizar a través de un proceso de varios pasos que implica la esterificación del ingenol con ácido benzoico. La reacción generalmente requiere el uso de un catalizador como la diciclohexilcarbodiimida (DCC) y la 4-dimetilaminopiridina (DMAP) para facilitar la reacción de esterificación. La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del enlace éster .

Métodos de producción industrial: Si bien los métodos específicos de producción industrial del Ingenol 3,20-dibenzoato no están ampliamente documentados, el enfoque general implica reacciones de esterificación a gran escala utilizando condiciones optimizadas para maximizar el rendimiento y la pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación, como la cromatografía líquida de alta resolución (HPLC), puede mejorar la eficiencia de la producción industrial .

3. Análisis de las Reacciones Químicas

Tipos de reacciones: El Ingenol 3,20-dibenzoato experimenta varias reacciones químicas, que incluyen:

Oxidación: El Ingenol 3,20-dibenzoato se puede oxidar para formar las cetonas o ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir los grupos éster en alcoholes.

Sustitución: Las reacciones de sustitución nucleofílica pueden reemplazar los grupos benzoato por otros grupos funcionales.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el trióxido de cromo (CrO₃).

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio (LiAlH₄) y el borohidruro de sodio (NaBH₄).

Sustitución: Se pueden utilizar nucleófilos como aminas o tioles para las reacciones de sustitución.

Principales productos formados:

Oxidación: Formación de cetonas o ácidos carboxílicos.

Reducción: Formación de alcoholes.

Sustitución: Formación de derivados del ingenol con diferentes grupos funcionales.

Análisis De Reacciones Químicas

Types of Reactions: Ingenol 3,20-dibenzoate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can replace the benzoate groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of ingenol derivatives with different functional groups.

Aplicaciones Científicas De Investigación

El Ingenol 3,20-dibenzoato tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como reactivo en la síntesis orgánica y como compuesto modelo para el estudio de las reacciones de esterificación.

Biología: Se ha investigado su papel en la modulación de las vías de señalización celular, particularmente las que involucran PKC.

Medicina: Se ha explorado su potencial como agente anticancerígeno debido a su capacidad para inducir la apoptosis en las células cancerosas.

Mecanismo De Acción

El Ingenol 3,20-dibenzoato ejerce sus efectos principalmente a través de la activación de las isoformas de la proteína quinasa C (PKC). Induce la translocación selectiva de nPKC-delta, -epsilon y -theta, así como PKC-mu, desde la fracción citosólica a la fracción particulada. Esta translocación desencadena una cascada de eventos de señalización que conducen a la inducción de la apoptosis a través de la síntesis de novo de macromoléculas . Además, se ha demostrado que el Ingenol 3,20-dibenzoato interactúa con el receptor de eritropoyetina (EPOR), exhibiendo efectos sinérgicos y antagonistas dependiendo de la concentración .

Comparación Con Compuestos Similares

El Ingenol 3,20-dibenzoato es único entre los compuestos similares debido a su activación específica de las isoformas de PKC y su potente actividad apoptótica. Los compuestos similares incluyen:

Ingenol 3-benzoato: Otro derivado éster del ingenol con propiedades de activación de PKC similares.

Ésteres de forbol: Una clase de compuestos que también activan PKC pero difieren en su potencia y selectividad.

Briostatina: Una lactona macrólida que modula la actividad de PKC pero tiene un mecanismo de acción y un perfil terapéutico diferente.

El Ingenol 3,20-dibenzoato destaca por su alta selectividad para isoformas de PKC específicas y su capacidad para inducir la apoptosis a través de vías de señalización únicas .

Propiedades

Fórmula molecular |

C34H36O7 |

|---|---|

Peso molecular |

556.6 g/mol |

Nombre IUPAC |

[(1S,4S,5S,6R,9S,10R,12R,14R)-4-benzoyloxy-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl]methyl benzoate |

InChI |

InChI=1S/C34H36O7/c1-19-17-33-20(2)15-25-26(32(25,3)4)24(28(33)36)16-23(18-40-30(37)21-11-7-5-8-12-21)27(35)34(33,39)29(19)41-31(38)22-13-9-6-10-14-22/h5-14,16-17,20,24-27,29,35,39H,15,18H2,1-4H3/t20-,24+,25-,26+,27-,29+,33+,34+/m1/s1 |

Clave InChI |

GIMKEHNOTHXONN-NXBFFCPZSA-N |

SMILES |

CC1CC2C(C2(C)C)C3C=C(C(C4(C1(C3=O)C=C(C4OC(=O)C5=CC=CC=C5)C)O)O)COC(=O)C6=CC=CC=C6 |

SMILES isomérico |

C[C@@H]1C[C@@H]2[C@@H](C2(C)C)[C@@H]3C=C([C@H]([C@]4([C@@]1(C3=O)C=C([C@@H]4OC(=O)C5=CC=CC=C5)C)O)O)COC(=O)C6=CC=CC=C6 |

SMILES canónico |

CC1CC2C(C2(C)C)C3C=C(C(C4(C1(C3=O)C=C(C4OC(=O)C5=CC=CC=C5)C)O)O)COC(=O)C6=CC=CC=C6 |

Pictogramas |

Irritant |

Sinónimos |

ingenol dibenzoate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

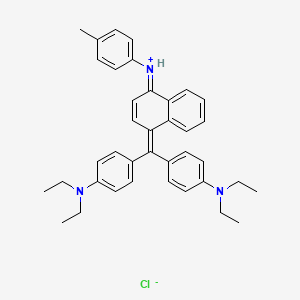

![9-Methyl-4-oxo-2-(1-piperidinyl)-3-pyrido[1,2-a]pyrimidinecarboxaldehyde oxime](/img/structure/B1209974.png)

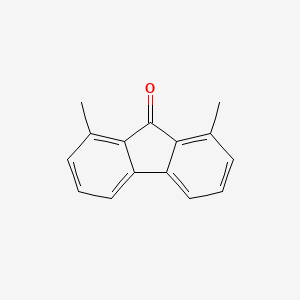

![5h-Phenanthro[4,5-bcd]pyran-5-one](/img/structure/B1209990.png)

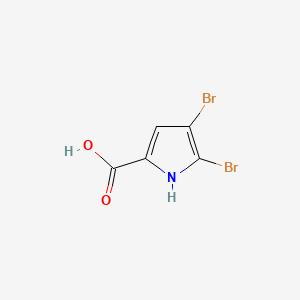

![2,7,7-Trimethylbicyclo[3.1.1]hept-2-en-6-yl acetate](/img/structure/B1209995.png)